![molecular formula C20H30N2 B11582585 3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole](/img/structure/B11582585.png)

3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

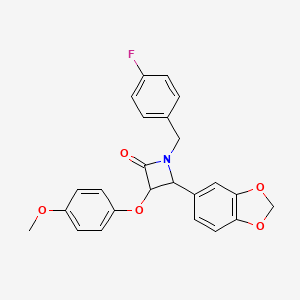

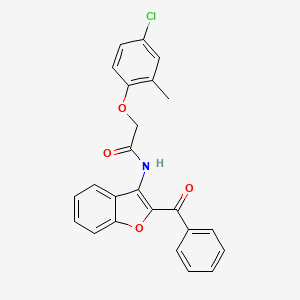

Description

3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole is a complex heterocyclic compound. Heterocycles are common structural units in marketed drugs and in targets in the drug discovery process. Nitrogen-containing rings play an especially important role in drug development because of their wide variety of therapeutic and pharmacological properties .

Preparation Methods

The synthesis of 3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) and are evaluated for their radical scavenging activity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine monohydrochloride for condensation reactions . Major products formed from these reactions include various pyrazole derivatives, which are synthesized in high to excellent yields .

Scientific Research Applications

3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antioxidant, and antimicrobial activities .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism and induce apoptosis through p53-mediated pathways . This makes them effective in targeting cancer cells and other diseases.

Comparison with Similar Compounds

Similar compounds to 3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydro-1H-cyclododeca[c]pyrazole include other pyrazole derivatives such as 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . These compounds share similar structural motifs and biological activities but differ in their specific functional groups and applications.

Properties

Molecular Formula |

C20H30N2 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

3-methyl-1-phenyl-3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]pyrazole |

InChI |

InChI=1S/C20H30N2/c1-17-19-15-11-6-4-2-3-5-7-12-16-20(19)22(21-17)18-13-9-8-10-14-18/h8-10,13-14,19-20H,2-7,11-12,15-16H2,1H3 |

InChI Key |

RUBRHRJZIMUAPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2C1CCCCCCCCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582502.png)

![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11582514.png)

![1-(4-Ethoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582516.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B11582530.png)

![4-methoxy-N-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11582540.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582545.png)

![(5Z)-2-(2-methoxyphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582549.png)

![(2E)-N-benzyl-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11582564.png)

![6-(4-chlorophenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582567.png)

![ethyl 5-(6-chloro-1,3-benzodioxol-5-yl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11582572.png)

![1-[2-(morpholin-4-yl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11582578.png)

![1-(4-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582579.png)